Cas no 210174-73-5 (Deoxyfuconojirimycin, Hydrochloride)

Deoxyfuconojirimycin, Hydrochloride structure
210174-73-5 structure
商品名:Deoxyfuconojirimycin, Hydrochloride
CAS番号:210174-73-5
MF:C6H13NO3.HCl
メガワット:183.63326
CID:242212
PubChem ID:53395420

Deoxyfuconojirimycin, Hydrochloride 化学的及び物理的性質

名前と識別子

    • 3,4,5-Piperidinetriol,2-methyl-, hydrochloride (1:1), (2S,3R,4S,5R)-
    • 3,4,5-Piperidinetriol,2-methyl-, hydrochloride, (2S,3R,4S,5R)- (9CI)
    • 1-Deoxyfuconojirimycin HCl (DFJ)
    • Deoxyfuconojirimycin, Hydrochloride
    • 1,2,4,6,8
    • 2-methylpiperidine-3, 4, 5-triol;hydrochloride
    • Deoxyfuconojirimycin (hydrochloride)
    • 210174-73-5
    • FT-0665816
    • 1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride
    • 2-methylpiperidine-3,4,5-triol;hydrochloride
    • G90969
    • HY-126306
    • W-204185
    • DB-234866
    • 1-Deoxyfuconojirimycin
    • 1-Deoxyfuconojirimycin HCl
    • (2S,3r,4s,5r)-2-methyl-3,4,5-piperidinetriol hydrochloride (1:1)
    • CS-0101845
    • 1,5-Dideoxy-1,5-imino-L-fucitolhydrochloride
    • W-201841
    • (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride
    • Deoxyfuconojirimycin hydrochloride, >=98.0% (TLC)
    • (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride
    • Deoxyfuconojirimycin,hydrochloride
    • Deoxyfuconojirimycin hydrochloride
    • MDL: MFCD00269961
    • インチ: InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1
    • InChIKey: SHSBWMUIVLOMIL-NQZVPSPJSA-N
    • ほほえんだ: C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl

計算された属性

  • せいみつぶんしりょう: 183.0662210g/mol
  • どういたいしつりょう: 183.0662210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 120
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7Ų

じっけんとくせい

  • ゆうかいてん: 155-157°C

Deoxyfuconojirimycin, Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-205644C-50mg
Deoxyfuconojirimycin hydrochloride,
210174-73-5 ≥98%
50mg
¥4889.00 2023-09-05
TRC
D236000-5mg
Deoxyfuconojirimycin, Hydrochloride
210174-73-5
5mg
$ 127.00 2023-09-08
Apollo Scientific
OR3600T-5mg
(2S,3R,4S,5R)-2-Methyl-3,4,5-trihydroxypiperidine hydrochloride
210174-73-5
5mg
£150.00 2025-02-20
Apollo Scientific
OR3600T-10mg
(2S,3R,4S,5R)-2-Methyl-3,4,5-trihydroxypiperidine hydrochloride
210174-73-5
10mg
£250.00 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-205644B-25 mg
Deoxyfuconojirimycin hydrochloride,
210174-73-5 ≥98%
25mg
¥3,008.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205644D-100 mg
Deoxyfuconojirimycin hydrochloride,
210174-73-5 ≥98%
100MG
¥7,145.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205644B-25mg
Deoxyfuconojirimycin hydrochloride, (Out of Stock: Availability 9/25/23)
210174-73-5 ≥98%
25mg
¥3008.00 2023-09-05
1PlusChem
1P00C3JI-5mg
1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride
210174-73-5 98%
5mg
$355.00 2023-12-19
Aaron
AR00C3RU-5mg
1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride
210174-73-5 98%
5mg
$384.00 2025-01-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X215993A-5mg
Deoxyfuconojirimycin, Hydrochloride
210174-73-5
5mg
¥4220.0 2024-07-20

Deoxyfuconojirimycin, Hydrochloride 関連文献

Deoxyfuconojirimycin, Hydrochlorideに関する追加情報

Deoxyfuconojirimycin Hydrochloride: A Comprehensive Overview

Deoxyfuconojirimycin Hydrochloride, with the CAS number 210174-73-5, is a compound of significant interest in the fields of pharmacology and biochemistry. This compound, also referred to as DFJ HCl, has garnered attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in various biological processes, making it a subject of extensive research.

The chemical structure of Deoxyfuconojirimycin Hydrochloride is characterized by a complex arrangement of functional groups, which contribute to its diverse biological activities. Its molecular formula and molecular weight have been well-documented, providing a foundation for further exploration into its pharmacokinetics and pharmacodynamics. Researchers have utilized advanced analytical techniques, such as NMR and mass spectrometry, to elucidate its structural details, ensuring precise characterization for subsequent studies.

One of the most promising aspects of Deoxyfuconojirimycin Hydrochloride lies in its bioactivity. Recent findings suggest that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, studies have demonstrated its ability to modulate key signaling pathways involved in cellular proliferation and apoptosis, indicating its potential in anticancer therapies.

The synthesis of Deoxyfuconojirimycin Hydrochloride has been optimized through various methodologies, ensuring scalability and reproducibility. Researchers have explored both synthetic and semi-synthetic routes, with a focus on improving yield and purity. These advancements have facilitated large-scale production, paving the way for preclinical and clinical trials.

In terms of therapeutic applications, Deoxyfuconojirimycin Hydrochloride has shown particular promise in the field of oncology. Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in animal models, suggesting a potential role in cancer treatment. Furthermore, its selective toxicity towards cancer cells over normal cells has been a focal point of recent investigations, highlighting its potential as a targeted therapy.

The pharmacokinetic profile of Deoxyfuconojirimycin Hydrochloride has also been extensively studied. Research indicates that it exhibits favorable absorption and distribution properties, with moderate clearance rates. These characteristics suggest that it may be suitable for oral administration, enhancing its potential as an orally available therapeutic agent.

In addition to its therapeutic applications, Deoxyfuconojirimycin Hydrochloride has been explored for its role in diagnostic imaging. Its ability to bind specific biomarkers associated with diseases such as cancer has led to investigations into its use as a contrast agent in imaging modalities like MRI and PET scans.

The safety profile of Deoxyfuconojirimycin Hydrochloride has been evaluated through acute and chronic toxicity studies. Results indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. These findings underscore its potential for safe use in humans.

In conclusion, Deoxyfuconojirimycin Hydrochloride, with CAS number 210174-73-5, represents a compelling compound with diverse biological activities and therapeutic potential. Its structural properties, bioactivity, synthesis methods, pharmacokinetics, safety profile, and diagnostic applications make it a subject of continued research interest. As advancements in research continue to unfold, the full extent of its therapeutic potential will likely be realized.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.